molecular formula C20H11ClO6 B12222058 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one

Cat. No.: B12222058
M. Wt: 382.7 g/mol
InChI Key: KDECLNUWXHXRRT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one (CAS: 943825-43-2) is a bifunctional coumarin-chromone hybrid with the molecular formula C₂₀H₁₁ClO₆ and a molecular weight of 382.75 g/mol . Its structure comprises two fused chromen-2-one (coumarin) moieties: one substituted with a 6-chloro group and the other with a 6-methoxy group, linked via a carbonyl bridge at the 3-position (Figure 1).

Properties

Molecular Formula

C20H11ClO6

Molecular Weight

382.7 g/mol

IUPAC Name

3-(6-chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one

InChI

InChI=1S/C20H11ClO6/c1-25-13-3-5-17-11(7-13)9-15(20(24)27-17)18(22)14-8-10-6-12(21)2-4-16(10)26-19(14)23/h2-9H,1H3

InChI Key

KDECLNUWXHXRRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Introduction of Substituents: The chloro and methoxy groups are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. Specifically, 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one has been studied for its ability to inhibit the proliferation of cancer cells. A study demonstrated that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

1.2 Anti-inflammatory Effects

Another notable application of this compound is its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

1.3 Antioxidant Properties

The antioxidant capabilities of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one have also been investigated. It exhibits a strong ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases, including neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Case Study 1: Anticancer Research
    A study published in a peer-reviewed journal reported that treatment with 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells .
  • Case Study 2: Inflammation Models
    In an experimental model of rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls. This finding supports its potential use as an anti-inflammatory agent in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

  • Structure : Replaces the carbonyl bridge with a carboxamide group, introducing an aromatic amine (3-chloro-2-methylphenyl) at the 3-position.
  • Molecular Formula: C₁₉H₁₅ClNO₄ (MW: 368.78 g/mol) .
  • The 3-chloro-2-methylphenyl substituent may influence lipophilicity and receptor-binding profiles.

6-Chloro-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-1-benzopyran-4-one

  • Structure : Features a propenyl side chain with hydroxyl and methoxycarbonyl groups at the 3-position of the chromone core.
  • Synthesis : Derived from 6-chlorochromone-3-carbaldehyde and methyl acrylate, yielding a dimeric structure in 50% efficiency .

3-Acetyl-6-bromo-2H-chromen-2-one

  • Structure : Substituted with a bromine atom at the 6-position and an acetyl group at the 3-position.
  • Molecular Formula : C₁₁H₇BrO₃ (MW: 267.08 g/mol) .
  • Key Differences: Bromine’s larger atomic radius compared to chlorine may affect electronic properties and intermolecular interactions. The acetyl group at the 3-position modifies electron density distribution across the chromenone ring.

3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one

  • Structure : Contains a methyl group at the 6-position and methoxy at the 4-position.
  • Molecular Formula : C₁₁H₉ClO₃ (MW: 224.64 g/mol) .
  • Key Differences :
    • Methyl substitution reduces polarity compared to methoxy or chloro groups.
    • Altered substitution pattern (4-methoxy vs. 6-methoxy) impacts ring electron distribution.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-Cl, 6-OMe, carbonyl bridge 382.75 Carbonyl, ether, chloro
N-(3-Chloro-2-methylphenyl) analog 6-OMe, carboxamide 368.78 Carboxamide, chloro, methyl
3-Acetyl-6-bromo analog 6-Br, 3-acetyl 267.08 Acetyl, bromo
6-Chloro dimer 6-Cl, propenyl side chain Not reported Hydroxyl, methoxycarbonyl

Observations :

  • Chloro vs. Bromo : Bromine’s higher molecular weight and polarizability may enhance halogen bonding in the bromo analog compared to the target compound’s chloro group .
  • Carbonyl vs.

Research Implications and Gaps

  • Biological Activity: No direct data are available for the target compound, but structurally related coumarins exhibit anticoagulant, anti-inflammatory, and anticancer properties.
  • Crystallography : Tools like SHELX could elucidate hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ) to predict stability and polymorphism.

Biological Activity

3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one can be represented as follows:

C15H11ClO4\text{C}_{15}\text{H}_{11}\text{ClO}_4

This structure features a chloro substituent, a methoxy group, and a carbonyl moiety, which contribute to its biological activity.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The antioxidant activity of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one was evaluated using various assays such as DPPH radical scavenging and reducing power assays. These studies demonstrated that the compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative stress .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of chromene derivatives. Specifically, compounds similar to 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, in vitro tests revealed that these compounds exhibit minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Compound MIC (µg/mL) Activity
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one32Moderate antibacterial
Control Antibiotic16Strong antibacterial

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits tumor necrosis factor (TNF) activity, which is crucial in mediating inflammatory responses. This inhibition suggests a potential application in treating inflammatory diseases .

The biological activities of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons to free radicals.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Membrane Disruption : Its lipophilic nature allows it to interact with microbial membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one in a model of acute inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers such as interleukin (IL)-6 and TNF-alpha in treated groups compared to controls. This suggests its potential as an anti-inflammatory agent in clinical settings.

Q & A

Q. Table 1: Representative Crystallographic Data

ParameterValue
Space GroupP1
a (Å)6.5838
b (Å)6.9579
c (Å)10.265
α (°)71.22
β (°)85.64
γ (°)69.29
V (ų)416.0
Z2

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

Methodological Answer:
Contradictions often arise from twinning, disorder, or poor data quality. Mitigation strategies include:

  • Twinning Analysis : Use the ROTAX routine in SHELXL to identify twin laws and refine twin fractions .
  • Disorder Modeling : Split atoms into partial occupancy sites and apply geometric restraints.
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and ensure Hirshfeld surface consistency .

Advanced: What methodologies are employed to analyze hydrogen-bonding networks in its solid-state structure?

Methodological Answer:
Graph-set analysis (Etten’s formalism) is used to classify hydrogen bonds:

Data Extraction : From CIF files, identify donor-acceptor distances (e.g., O–H···O < 3.0 Å) and angles (>120°) .

Pattern Identification : Assign motifs (e.g., R22(8)R_2^2(8) rings) using software like Mercury.

Energetics : Calculate interaction energies via DFT (e.g., B3LYP/6-31G**) to rank bond strengths .

Q. Table 2: Hydrogen-Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)Motif
O3–H···O12.72156R22(8)R_2^2(8)
C12–H···Cl13.15145C(6)C(6)

Advanced: How to design experiments to probe substituent effects on its photophysical properties?

Methodological Answer:
A factorial experimental design is recommended:

Variables : Vary substituents (e.g., Cl, OCH₃) at positions 6 and 2.

Synthesis : Follow the protocol in with modified starting materials.

Analysis :

  • UV-Vis : Measure λmax in DMSO; correlate with Hammett σ constants.
  • Fluorescence : Use a quartz cuvette at 298 K and 77 K to assess solvent effects.

Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) .

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